Iomeprol

Übersicht

Beschreibung

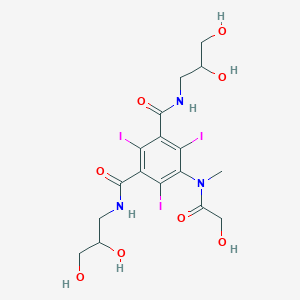

Iomeprol (C₁₇H₂₂I₃N₃O₈) is a non-ionic, monomeric iodinated contrast medium widely used in computed tomography (CT), angiography, and urography. It contains 48.99% elemental iodine by weight and is available in concentrations ranging from 150 to 400 mg iodine/mL, the latter being the highest concentration among non-ionic agents . Its low osmolality (e.g., 0.65 Osm/kg for 400 mgI/mL) and viscosity enhance patient comfort and reduce risks of injection-related complications, such as nephrotoxicity and hemodynamic disturbances . Notably, this compound formulations are chemically stable without requiring chelating agents like EDTA, further minimizing toxicity .

Vorbereitungsmethoden

Die Synthese von Iomeprol umfasst mehrere wichtige Schritte:

Ausgangsmaterial: Der Prozess beginnt mit 5-Dimethylamino-2,4,6-triiodoisophthalsäure.

Sulfonylchlorierungsreaktion:

Chloracetylierungsreaktion: Chloracetylgruppen werden an das Molekül hinzugefügt.

Amidierungsreaktion: Dieser Schritt beinhaltet die Bildung von Amidbindungen.

Hydroxylierungsreaktion: Hydroxylgruppen werden in das Molekül eingeführt.

Die industrielle Produktion von this compound ist auf Effizienz und Umweltfreundlichkeit ausgelegt und sorgt für eine hohe Ausbeute und stabile Qualität .

Analyse Chemischer Reaktionen

Stability and Reactivity

- Solvent Effects : The solvent environment influences the electronic and structural properties of iomeprol. Increased solvent polarity raises the molecule's stability .

- Frontier Orbital Energies : Solvents cause the HOMO (highest occupied molecular orbital) values to become more negative and the LUMO (lowest unoccupied molecular orbital) values to become more positive as the dielectric constant increases. It is more difficult to remove an electron from this compound in water compared to a gas phase .

- Hyperconjugative Interaction : Intramolecular hyperconjugative interactions exist between the iodine atoms and the benzene ring within this compound. For example, energies for the interaction n3(I1) → π*(C15-C18), n3(I2) → π*(C16-C19) and n3(I3) → (C17-C20) are 7.72, 7.83 and 7.49 kcalmol-1, respectively demonstrate the intramolecular hyperconjugative interaction between the iodine atoms and benzene ring is strong in the ground state for this compound in gas phase .

Interactions and Adverse Reactions

- Hypersensitivity Reactions : this compound can induce hypersensitivity reactions, both immediate and non-immediate [4, 8, 9, 30]. Skin tests reveal cross-reactivity with other iodinated contrast media like iopamidol .

- Erythrocyte Proteins : this compound affects the thermal stability of erythrocyte proteins .

- Iodine Release: Iodinated contrast media can affect thyroid function because they contain iodine .

Environmental Considerations

- Environmental Transport: Studies have investigated the transport and biochemical transformations of this compound in stream and groundwater environments .

- Hospital Wastewater: this compound is a pharmaceutical residue found in hospital wastewater .

Disclaimer: This information is intended for research purposes. Please consult qualified professionals for accurate diagnoses and treatment.

Wissenschaftliche Forschungsanwendungen

Iomeprol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Kontrastmittel in verschiedenen chemischen Analysen verwendet.

Biologie: this compound wird in biologischen Studien eingesetzt, um die Darstellung von biologischen Geweben zu verbessern.

Medizin: Seine Hauptanwendung liegt in der medizinischen Bildgebung, insbesondere bei Röntgen- und Computertomographie (CT)-Scans. Es hilft bei der Visualisierung von Blutgefäßen, Organen und anderen Strukturen.

Industrie: This compound wird in industriellen Anwendungen eingesetzt, bei denen eine detaillierte Bildgebung erforderlich ist

5. Wirkmechanismus

This compound funktioniert, indem es den Kontrast von Röntgenbildern erhöht. Es enthält Iodatome, die sehr effektiv Röntgenstrahlen absorbieren. Wenn this compound in den Körper injiziert wird, erhöht es den Kontrast zwischen verschiedenen Geweben und Strukturen, wodurch diese auf Röntgenbildern besser sichtbar werden. Die Verbindung wird unverändert über die Nieren ausgeschieden .

Wirkmechanismus

Iomeprol works by enhancing the contrast of X-ray images. It contains iodine atoms, which are highly effective at absorbing X-rays. When injected into the body, this compound increases the contrast between different tissues and structures, making them more visible on X-ray images. The compound is excreted unchanged via the kidneys .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Iomeprol is distinguished by its high solubility, low osmolality, and low viscosity compared to other non-ionic agents (Table 1). These properties stem from its triamine structure, which differs from iopromide (an ester) and iohexol (an amide) .

Table 1: Physicochemical Comparison of this compound and Similar Agents

| Agent | Structure | Osmolality (Osm/kg)* | Viscosity (mPa·s)* | Iodine Concentration (mg/mL) |

|---|---|---|---|---|

| This compound | Triamine | 0.65 (400 mgI/mL) | 9.7 (400 mgI/mL) | 150–400 |

| Iopromide | Ester | 0.70 (370 mgI/mL) | 10.5 (370 mgI/mL) | 150–370 |

| Iohexol | Amide | 0.71 (350 mgI/mL) | 10.4 (350 mgI/mL) | 140–350 |

| Iodixanol | Dimer | 0.29 (320 mgI/mL) | 11.8 (320 mgI/mL) | 270–320 |

| Ioxaglate | Ionic dimer | 0.58 (320 mgI/mL) | 7.5 (320 mgI/mL) | 320 |

*Values approximate and concentration-dependent .

Diagnostic Efficacy

This compound demonstrates equivalent diagnostic performance to other non-ionic agents in clinical trials:

- CT Imaging : Higher iodine concentrations (e.g., 400 mgI/mL) provide superior contrast enhancement in arterial phases, improving lesion detection in liver and abdominal imaging .

- Angiography: Comparable to iodixanol and iopromide in coronary CT angiography, with minimal heart rate changes .

- Safety in Pediatrics : Equivalent efficacy to ioversol and iopromide in infant cardiothoracic CTA for aortic arch evaluation .

Key Finding: In a multicenter study, this compound 400 mgI/mL achieved 72.7 HU enhancement in normal liver tissue during arterial phase, significantly higher than this compound 300 mgI/mL (61.3 HU) and 350 mgI/mL (64.8 HU) .

Table 2: Adverse Reaction Rates

| Agent | Severe AEs (%) | Common AEs |

|---|---|---|

| This compound | 19.8 | Taste disturbances (3–27%), nausea/vomiting (11.7%), heat sensation (8–45%) |

| Iopromide | 6.5 | Skin reactions (56.7%), vascular events (6.8%) |

| Iohexol | - | Pain (more frequent than this compound) |

| Ioxaglate | - | Allergy-like reactions (higher than this compound) |

Key Observations :

- This compound causes significantly fewer pain sensations than iohexol but more taste disturbances .

- Compared to iopromide, this compound has a higher rate of severe AEs (19.8% vs. 6.5%) , particularly gastrointestinal reactions (15% vs. 4.6%) .

- Pseudoallergic reactions (e.g., nausea, rash) are less frequent with this compound than with ionic agents like ioxaglate .

Cross-Reactivity

This compound exhibits 22% cross-reactivity with iopamidol in patients with non-immediate hypersensitivity reactions (NIHRs). Skin tests for this compound-induced NIHRs show <50% sensitivity, but negative tests predict tolerance to alternative agents (e.g., iopamidol) in 53% of cases .

Biologische Aktivität

Iomeprol is a non-ionic, monomeric, water-soluble iodinated contrast agent commonly used in diagnostic imaging, particularly in X-ray and CT scans. It is characterized by its low osmolality and viscosity compared to other contrast media, which contributes to its safety profile and tolerability in patients. This article delves into the biological activity of this compound, exploring its pharmacodynamics, interactions with blood components, metabolic effects, and potential clinical implications.

Chemical Structure and Composition

This compound is composed of three covalently bound iodine atoms, which are crucial for its radiographic properties. Its molecular formula is C_16H_21I_3N_2O_5S, and it has a molecular weight of 555.1 g/mol. The compound's low osmolality (approximately 400 mg I/mL) minimizes adverse reactions during imaging procedures.

As a contrast agent, this compound enhances the visibility of internal structures during imaging by increasing the attenuation of X-rays. Its non-ionic nature reduces the likelihood of osmotic reactions that are common with ionic contrast agents.

Interaction with Blood Components

Recent studies have investigated the effects of this compound on human blood samples. Notably, it was found that this compound treatment resulted in minimal changes to the thermal stability of erythrocyte proteins compared to other contrast agents like Iodixanol. Specifically:

- Thermal Stability Changes : The maximum temperature () and enthalpy change () were assessed in erythrocytes treated with 40 mM this compound. The results showed negligible alterations in protein stability, suggesting a lower risk for adverse effects related to blood component interactions .

| Parameter | This compound | Iodixanol | Iobitridol |

|---|---|---|---|

| (°C) | 62.9 | 63.5 | 62.7 |

| (J/g) | 0.02 | 0.03 | 0.01 |

Metabolic Effects

In animal models, administration of this compound has been associated with transient metabolic changes such as increased levels of bilirubin and gamma-glutamyl transferase (GGT). These findings indicate that while this compound is generally well tolerated in humans, it may induce metabolic alterations that warrant monitoring during clinical use .

Clinical Tolerability

Clinical examinations have demonstrated that this compound is well tolerated among patients undergoing imaging studies. Adverse effects are rare but can include mild allergic reactions or renal impairment in susceptible individuals . The compound's favorable safety profile makes it a preferred choice among clinicians.

Clinical Studies

A review of clinical data indicated that patients receiving this compound experienced fewer adverse events compared to those administered other iodinated contrast agents. For instance, a study involving patients with chronic kidney disease highlighted that this compound did not significantly impact renal function when used appropriately .

Environmental Impact

Research has also noted the environmental implications of this compound due to its presence in wastewater from medical facilities. Studies have shown that conventional sewage treatment processes may not effectively remove iodinated contrast agents like this compound, leading to potential ecological consequences .

Eigenschaften

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKDOADNQSYQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049061 | |

| Record name | Iomeprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

777.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78649-41-9 | |

| Record name | Iomeprol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78649-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iomeprol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iomeprol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11705 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iomeprol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOMEPROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.